1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea
Description
1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea is a urea derivative featuring a 2,3-dihydro-1,4-benzodioxin scaffold fused to a pyrrolidinone moiety. The compound’s structure includes a urea linkage substituted with a 2-methoxyethyl group. This design combines the metabolic stability of the benzodioxin system with the hydrogen-bonding capacity of urea, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors requiring polar interactions .
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-22-5-4-17-16(21)18-11-8-15(20)19(10-11)12-2-3-13-14(9-12)24-7-6-23-13/h2-3,9,11H,4-8,10H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUDUJOKFXCEGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions.
Synthesis of Pyrrolidinone Derivative: The pyrrolidinone ring is formed through the reaction of succinic anhydride with an amine, followed by cyclization.
Coupling Reactions: The benzodioxin and pyrrolidinone intermediates are coupled using appropriate reagents and conditions, such as N,N-dimethylformamide (DMF) as a solvent.
Introduction of the Urea Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its properties as a building block in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related urea derivatives sharing the 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl core.
Table 1: Structural and Physicochemical Comparison
*XLogP values estimated using fragment-based methods where experimental data are unavailable.
Key Findings
Impact of Substituents on Lipophilicity :
- The bis(2-methoxyethyl) analog () exhibits the lowest estimated XLogP (0.8) due to its two polar ether groups, favoring aqueous solubility .
- In contrast, the (2-methylindol-5-yl)methyl derivative () has higher lipophilicity (XLogP ~2.5), which may enhance membrane permeability but reduce solubility .
The target compound’s 2-methoxyethyl group provides two hydrogen-bond acceptors (ether and urea carbonyl), balancing solubility and target affinity.
Structural Diversity :
- Substitutions like indolylmethyl () or pyridinyl () expand π-system interactions, which are critical for binding to aromatic residues in proteins .
Biological Activity
The compound 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 351.4 g/mol. The structure features a benzodioxin moiety, a pyrrolidinone ring, and a methoxyethyl urea group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of benzodioxin compounds exhibit antimicrobial properties. For instance, related compounds have shown inhibition against various bacterial strains, suggesting potential utility in treating infections .
- Enzyme Inhibition : The compound's structure suggests it may interact with specific enzymes. Compounds similar to this have been studied for their inhibitory effects on phosphopantetheinyl transferases, which are crucial for bacterial viability and pathogenicity .
Enzyme Inhibition
The mechanism by which this compound exerts its biological effects is likely through enzyme inhibition. For example:
- Phosphopantetheinyl Transferases : These enzymes are vital for the activation of other enzymes necessary for bacterial growth. Inhibitors like this compound could disrupt these pathways, leading to decreased bacterial viability .
Antimicrobial Effects
The antimicrobial activity may be attributed to the ability of the compound to disrupt bacterial cell wall synthesis or function through enzyme inhibition. Studies have shown that certain structural features enhance the antimicrobial potency of similar compounds .
In Vitro Studies
In vitro assays have demonstrated that related compounds exhibit significant antibacterial activity. For example:
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 15 |
| This compound | TBD | TBD |
These findings suggest that modifications in the chemical structure can lead to variations in biological activity.
Animal Studies
Animal models have been employed to evaluate the therapeutic potential of similar compounds in treating infections caused by resistant bacteria. For instance, one study reported successful outcomes in mice infected with Mycobacterium tuberculosis when treated with phosphopantetheinyl transferase inhibitors .
Q & A
Q. What experimental methodologies are recommended for optimizing the synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea?
Methodological Answer:
- Stepwise Reaction Optimization : Use fractional factorial design (FFD) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) affecting yield and purity .
- Characterization : Employ HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and tandem mass spectrometry (MS/MS) to confirm intermediate structures and final product purity .
- Reference Synthesis : Adapt protocols from structurally analogous benzodioxin-pyrrolidinone derivatives, such as those in EP 4 374 877 A2, which detail regioselective alkylation and urea coupling steps .
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare experimental NMR (¹H/¹³C) and IR spectra with quantum mechanical (QM) simulations (e.g., DFT calculations at the B3LYP/6-31G* level) to resolve ambiguities in resonance assignments .
- Dynamic Effects : Use variable-temperature NMR to identify conformational isomers or dynamic exchange processes that may obscure peak splitting .
- Collaborative Analysis : Leverage databases like PubChem for benchmarking against structurally related urea derivatives .
Q. What standardized protocols exist for assessing the compound’s solubility and stability in aqueous/organic matrices?
Methodological Answer:
- Solubility Profiling : Conduct shake-flask experiments in buffered solutions (pH 1–10) with UV-Vis quantification at λ_max ≈ 270 nm (benzodioxin chromophore) .
- Accelerated Stability Testing : Use forced degradation studies (e.g., thermal stress at 40–80°C, photolysis under UV light) monitored by LC-MS to identify degradation pathways and optimize storage conditions .
Advanced Research Questions
Q. How can computational methods enhance mechanistic understanding of the urea formation step in this compound’s synthesis?
Methodological Answer:
- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to model transition states and intermediates during urea coupling. Compare with experimental kinetics (e.g., Arrhenius plots) to validate computational predictions .
- Solvent Effects : Use COSMO-RS simulations to predict solvation effects on reaction barriers and selectivity .
Q. What strategies are effective in resolving contradictory bioactivity data across in vitro and in vivo models?
Methodological Answer:
- Metabolite Profiling : Perform LC-HRMS to identify active metabolites or degradation products that may explain discrepancies .
- Dose-Response Modeling : Apply Hill equation or Emax models to quantify potency differences between assays, accounting for bioavailability and protein binding .
Q. How can interdisciplinary approaches (e.g., chemical engineering principles) improve scalability of this compound’s synthesis?
Methodological Answer:
- Process Intensification : Use microreactor systems to enhance heat/mass transfer during exothermic steps (e.g., pyrrolidinone ring closure) .
- Separation Optimization : Implement membrane technologies (e.g., nanofiltration) for continuous purification of intermediates, reducing solvent waste .
Q. What statistical frameworks are suitable for analyzing multivariate data from high-throughput screening (HTS) of analogs?
Methodological Answer:
- Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares regression (PLS-R) to correlate structural descriptors (e.g., LogP, PSA) with bioactivity .
- Machine Learning : Train random forest models on HTS datasets to predict SAR trends and prioritize novel analogs for synthesis .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in receptor-binding assays for this urea derivative?
Methodological Answer:
Q. What experimental controls are critical when studying the compound’s antioxidant activity to avoid artifacts?
Methodological Answer:
- Reference Standards : Include ascorbic acid and Trolox as positive controls in DPPH/ABTS assays to calibrate radical scavenging activity .
- Metal Chelation Tests : Perform ICP-MS to rule out metal ion contamination, which may artificially enhance antioxidant signals .
Cross-Disciplinary Methodologies
Q. How can researchers integrate chemical biology methods to elucidate the compound’s mode of action?
Methodological Answer:
- Chemical Proteomics : Use activity-based protein profiling (ABPP) with a biotinylated analog to identify target proteins in cellular lysates .
- CRISPR Screening : Perform genome-wide knockout screens to identify genetic dependencies linked to the compound’s efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
